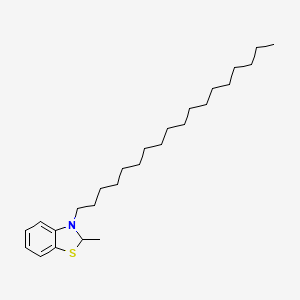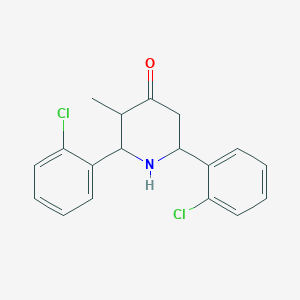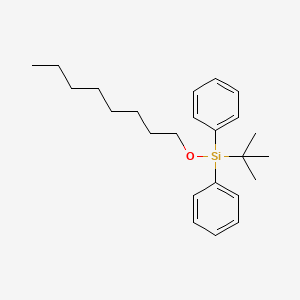
Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-: is a chemical compound with the molecular formula C28H40OSi . It is a type of organosilicon compound that features a silicon atom bonded to two phenyl groups, an octyloxy group, and a tert-butyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- typically involves the reaction of diphenylsilane with tert-butyl chloride and octanol in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Platinum or palladium-based catalysts
Solvent: Toluene or hexane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- can undergo oxidation reactions to form silanols or siloxanes.
Reduction: This compound can be reduced to form simpler silanes or silanols.
Substitution: It can participate in substitution reactions where the octyloxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl halides
Major Products:
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silanols
Substitution: Various substituted silanes
Aplicaciones Científicas De Investigación
Chemistry: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used as a precursor in the synthesis of advanced materials, including polymers and coatings. It is also employed in the development of novel catalysts for organic reactions.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: In the industrial sector, Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used in the production of adhesives, sealants, and coatings. Its ability to improve the adhesion properties of surfaces makes it valuable in the automotive and construction industries.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane bonds. These interactions are crucial in its applications as a surface modifier and in the synthesis of advanced materials.
Comparación Con Compuestos Similares
- Silane, chloro(1,1-dimethylethyl)diphenyl-
- Silane, (1,1-dimethylethyl)dimethyl(octyloxy)-
- Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-
Comparison:
- Silane, chloro(1,1-dimethylethyl)diphenyl- is similar in structure but contains a chlorine atom instead of an octyloxy group. This difference affects its reactivity and applications.
- Silane, (1,1-dimethylethyl)dimethyl(octyloxy)- has two methyl groups instead of phenyl groups, which alters its chemical properties and potential uses.
- Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is unique due to the presence of both phenyl and octyloxy groups, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
117785-61-2 |
|---|---|
Fórmula molecular |
C24H36OSi |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
tert-butyl-octoxy-diphenylsilane |
InChI |
InChI=1S/C24H36OSi/c1-5-6-7-8-9-16-21-25-26(24(2,3)4,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20H,5-9,16,21H2,1-4H3 |
Clave InChI |
NISRQVXTOZLTQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


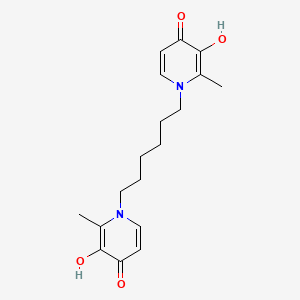
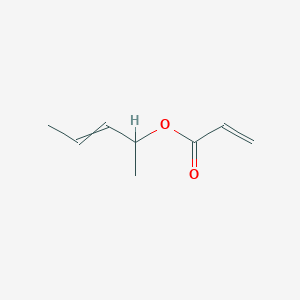
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
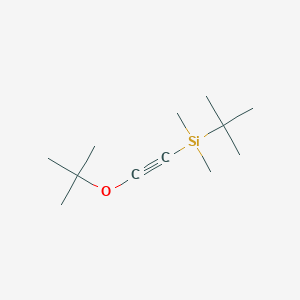
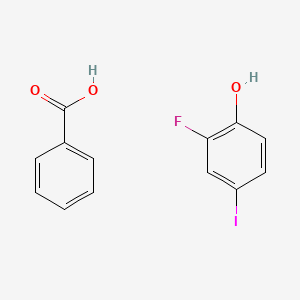
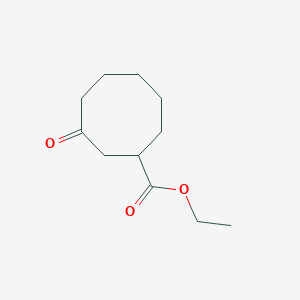
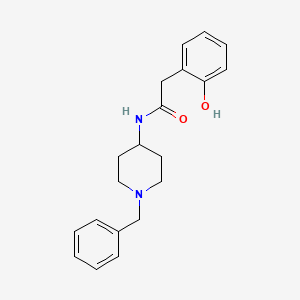
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
